(2-(4-Methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid
Overview
Description
(2-(4-Methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrimidine ring, which is further substituted with a 4-methylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.
Introduction of the Piperidine Moiety: The 4-methylpiperidine group can be introduced via nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with 4-methylpiperidine.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group, which can be achieved through a Miyaura borylation reaction. This reaction typically uses bis(pinacolato)diboron as the boron source and a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-(4-Methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with halogenated compounds to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Scientific Research Applications
(2-(4-Methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is valuable in cross-coupling reactions to form complex organic molecules.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Biological Research: The compound can be used to study the interactions between boronic acids and biological molecules, such as carbohydrates and proteins.
Mechanism of Action
The mechanism of action of (2-(4-Methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid depends on its application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity.
Cross-Coupling Reactions: In organic synthesis, the boronic acid group participates in Suzuki-Miyaura reactions by forming a complex with the palladium catalyst, which facilitates the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)boronic acid: Similar structure but with a piperazine ring instead of a piperidine ring.
(2-Piperidin-1-ylpyrimidin-5-yl)boronic acid: Lacks the methyl group on the piperidine ring.
Uniqueness
(2-(4-Methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid is unique due to the presence of both the boronic acid group and the 4-methylpiperidine moiety, which can impart specific chemical and biological properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BN3O2/c1-8-2-4-14(5-3-8)10-12-6-9(7-13-10)11(15)16/h6-8,15-16H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALFODUIHZBJSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCC(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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